molecular formula C9H10N2O2 B14752408 Benzenecarboximidamide, N-(acetyloxy)- CAS No. 942-87-0

Benzenecarboximidamide, N-(acetyloxy)-

Cat. No.: B14752408
CAS No.: 942-87-0
M. Wt: 178.19 g/mol
InChI Key: QVPQQGWYYMVKFK-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, N-(acetyloxy)-, also known by its CAS number 942-87-0, is a chemical compound with a unique structure that includes a benzenecarboximidamide core and an acetyloxy functional group

Preparation Methods

The synthesis of Benzenecarboximidamide, N-(acetyloxy)- involves the reaction of nitroso compounds with O-acetylalkanoylamidoximes in the presence of dibromoisocyanurate. This reaction forms N’-(α-acetoximinoalkyl)diazene-N-oxides, which can be further processed under gaseous ammonia or oxalic acid in methanol

Chemical Reactions Analysis

Acyloxy Group Reactions

The acetyloxy substituent (-OAc) undergoes acylation reactions , which are critical for modifying the compound’s reactivity. For example:

  • Nucleophilic acyl substitution : The acetyloxy group can react with nucleophiles (e.g., amines, alcohols) under basic conditions, releasing acetic acid .

  • Hydrolysis : Under acidic or basic conditions, the acetyloxy group may hydrolyze to form a hydroxyl group .

Carboximidamide Core Reactions

The carboximidamide group (-C(=NH)-NH₂) participates in metal-mediated reactions , analogous to oxime chemistry :

  • Catalytic amidation : Palladium or nickel catalysts can facilitate coupling reactions with carbonyl compounds (e.g., ketones, aldehydes) .

  • Reduction : Under hydrogenation, carboximidamides may reduce to form amines or amides .

Biological and Pharmacological Reactions

Benzenecarboximidamide derivatives exhibit anti-inflammatory activity via inhibition of enzymes like iNOS and COX-2. For example:

  • Inhibition of prostaglandin E₂ (PGE₂) and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages .

  • In vivo efficacy : Chalcone/aryl carboximidamide hybrids (e.g., 4c , 6d ) show significant oedema inhibition (62–78%) in carrageenan-induced rat models, outperforming NSAIDs like indomethacin .

Palladium-Catalyzed Coupling

Benzenecarboximidamide may participate in diamide synthesis via Pd-catalyzed amination. For example:

  • C–H activation : Palladium catalysts activate the carboximidamide’s α-CH bond, enabling nucleophilic attack by amines .

  • Selectivity : Reactivity depends on the nucleophile’s strength and ligand effects, allowing selective formation of non-symmetrical diamides .

Metal-Oxime Interactions

Metal complexes (e.g., Ti, Ni) can mediate isomerization or oxidative coupling of oxime-related groups, as observed in amidoxime ether formations .

Future Research Directions

  • Optimization of hydrogenation catalysts for scalable synthesis .

  • Probing anti-inflammatory pathways to identify molecular targets beyond iNOS and COX-2 .

  • Exploring Pd-catalyzed cross-couplings to expand structural diversity in medicinal chemistry .

This compound’s multifunctional reactivity positions it as a valuable scaffold for drug discovery and catalytic applications.

Scientific Research Applications

Benzenecarboximidamide, N-(acetyloxy)- is an organic compound featuring a benzene ring, a carboximidamide functional group, and an acetyloxy substituent. Its chemical formula is C9H10N2O2 . The presence of the acetyloxy group enhances its reactivity and biological activity, making it potentially useful in medicinal chemistry.

Potential Applications

Benzenecarboximidamide, N-(acetyloxy)- demonstrates versatility across multiple fields.

  • Pharmaceutical Development It can be explored as a lead compound in drug discovery because of its biological activity.
  • Agricultural Chemicals Its antimicrobial properties make it suitable for applications in crop protection.
  • Chemical Research It serves as a building block in organic synthesis for creating more complex molecules for various research purposes.

Interaction Studies

Interaction studies are performed to understand the pharmacodynamics and pharmacokinetics of Benzenecarboximidamide, N-(acetyloxy)-. These studies focus on its binding affinity with biological targets like enzymes and receptors, often employing techniques such as:

  • Enzyme inhibition assays
  • Receptor binding assays

Comparison with Structurally Similar Compounds

Benzenecarboximidamide, N-(acetyloxy)- shares structural similarities with other compounds containing carboximidamide or acetyloxy groups. However, its unique combination of functional groups may lead to distinct biological activities.

Compound NameStructure FeaturesUnique Aspects
BenzenecarboximidamideBenzene ring + carboximidamideBasic structure without acetyloxy modification
Acetylated PhenylureaBenzene + urea + acetyl groupDifferent functional group leading to varied activity
4-AcetamidobenzenesulfonamideSulfonamide + acetyl groupSulfonamide functionality adds distinct properties
N-AcetylbenzeneacetamideBenzene + acetate + amideSimilar amide bond but lacks carboximidamide functionality

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, N-(acetyloxy)- involves its interaction with specific molecular targets, such as enzymes. The acetyloxy group plays a crucial role in its activity, potentially modifying the enzyme’s active site and inhibiting its function. Detailed pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Benzenecarboximidamide, N-(acetyloxy)- can be compared with other similar compounds, such as:

The uniqueness of Benzenecarboximidamide, N-(acetyloxy)- lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Conclusion

Benzenecarboximidamide, N-(acetyloxy)- is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and application development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(acetyloxy)benzenecarboximidamide?

  • Methodological Answer : A validated approach involves nucleophilic substitution or condensation reactions with acetyloxy-containing precursors. For example, derivatives of N-(acetyloxy)benzenecarboximidamide (CAS 873546-80-6) are synthesized via multi-step protocols involving pivaloyl chloride and hydroxylamine intermediates under controlled anhydrous conditions . Refluxing in ethanol with amine reagents (e.g., arylpiperazines) followed by filtration and aqueous workup yields hydrochloride salts (51–64% yields), as demonstrated for structurally analogous compounds . Key steps include solvent selection (ethanol for solubility), stoichiometric optimization, and purification via column chromatography.

Q. What safety precautions are critical when handling N-(acetyloxy)benzenecarboximidamide?

  • Methodological Answer :

  • Risk Assessment : Conduct a hazard analysis per Prudent Practices in the Laboratory (National Academies Press, 2011), focusing on mutagenicity and decomposition risks. N-(acetyloxy)benzenecarboximidamide derivatives exhibit mutagenicity comparable to benzyl chloride (Ames II testing) .
  • PPE : Use nitrile gloves, lab coats, and chemical-resistant goggles.
  • Ventilation : Employ fume hoods for powder handling to avoid inhalation.
  • Storage : Store in airtight containers at –20°C to prevent thermal decomposition .

Q. How can researchers characterize N-(acetyloxy)benzenecarboximidamide and confirm its purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H-NMR to confirm substitution patterns (e.g., acetyloxy proton signals at δ 2.1–2.3 ppm) and aromatic integrations .
  • Infrared Spectroscopy (IR) : Identify characteristic C=O stretches (~1740 cm1^{-1} for acetyloxy groups) and amidine N-H vibrations (~3300 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers resolve discrepancies in mutagenicity data for N-(acetyloxy)benzenecarboximidamide derivatives?

  • Methodological Answer :

  • Comparative Ames Testing : Perform Ames II assays with Salmonella typhimurium strains (TA98, TA100) to benchmark against known mutagenic controls (e.g., benzyl chloride). Use metabolic activation (S9 fraction) to assess pro-mutagenic potential .
  • Structure-Activity Relationship (SAR) Analysis : Correlate mutagenicity with substituent effects (e.g., electron-withdrawing acetyloxy groups may reduce reactivity compared to halogenated analogs) .

Q. What strategies optimize the yield of N-(acetyloxy)benzenecarboximidamide in multi-step syntheses?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) for amidine formation to enhance nucleophilicity .
  • Catalytic Additives : Introduce sodium pivalate (10 mol%) to stabilize intermediates and reduce side reactions .
  • Temperature Control : Maintain reflux temperatures (70–80°C) for amine coupling steps to balance reaction rate and decomposition risks .

Q. What are the regulatory considerations for using N-(acetyloxy)benzenecarboximidamide in biomedical research?

  • Methodological Answer :

  • Purity Standards : Adhere to EU cosmetic regulations (0.1% maximum concentration for related amidines in topical applications) to ensure biocompatibility .
  • Documentation : Maintain detailed records of mutagenicity testing and disposal protocols (per Chapter 8 of Prudent Practices) for institutional review .

Q. How can N-(acetyloxy)benzenecarboximidamide be applied in polymer chemistry?

  • Methodological Answer :

  • Co-Polymer Synthesis : Incorporate the compound as a monomer in polyesters or polyamides via condensation with diacids (e.g., 1,4-benzenedicarboxylic acid). Use catalytic tin(II) ethylhexanoate (0.1 wt%) at 200°C under nitrogen to achieve high molecular weights (>10 kDa) .
  • Functionalization : Post-polymerization modifications (e.g., hydrolysis of acetyloxy groups) enable tunable hydrophilicity for drug delivery systems .

Properties

CAS No.

942-87-0

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

[[amino(phenyl)methylidene]amino] acetate

InChI

InChI=1S/C9H10N2O2/c1-7(12)13-11-9(10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11)

InChI Key

QVPQQGWYYMVKFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON=C(C1=CC=CC=C1)N

Origin of Product

United States

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